Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Farag, Kheder, and Mabkhot (2008) highlights the synthesis of pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and other derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, related to the mentioned compound. They conducted antimicrobial evaluations of some of these synthesized products, showing its potential in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Novel Reaction Pathways in Synthesis
Miyamoto, Kimura, Matsumoto, and Minami (1978) presented a novel synthetic method for pyrimido [4, 5-c] pyridazine derivatives. This study is significant for understanding the synthetic pathways and reactions involving compounds like ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Miyamoto, Kimura, Matsumoto, & Minami, 1978).
Metabolite Synthesis
Mizuno, Yamashita, Sawai, Nakamoto, and Goto (2006) achieved the synthesis of metabolites related to ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate. Their work provides insights into the synthesis and potential applications of related compounds in medicinal chemistry (Mizuno et al., 2006).
Cytotoxicity and Characterization
Hassan, Hafez, and Osman (2014) synthesized and characterized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which included compounds similar to this compound. They also evaluated the cytotoxic activity of these compounds against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the understanding of their potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities, affecting various biochemical pathways .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-3-33-25(31)22-19-15-34-23(26-20(29)14-9-16-7-5-4-6-8-16)21(19)24(30)28(27-22)17-10-12-18(32-2)13-11-17/h4-15H,3H2,1-2H3,(H,26,29)/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRXKKCIKLZBAN-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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